molecular formula C7H9N3O B6207224 N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide CAS No. 6267-76-1

N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide

Cat. No.: B6207224
CAS No.: 6267-76-1
M. Wt: 151.2
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Description

N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide is an organic compound with the molecular formula C6H7N3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide typically involves the reaction of pyridine derivatives with methylating agents and nitrous acid. One common method includes the reaction of 3-aminopyridine with methyl iodide to form N-methyl-3-aminopyridine, followed by the reaction with nitrous acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrous amide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrous amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(pyridin-2-yl)nitrous amide
  • N-Methyl-N-(pyridin-4-yl)nitrous amide
  • N-Nitroso-3-hydroxy pyrrolidone
  • N-Nitroso-4-hydroxy pyrrolidone
  • N-Nitroso-5-hydroxy pyrrolidone

Uniqueness

N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and the development of new chemical entities .

Biological Activity

N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-NO) attached to an amine. The specific structure can be represented as follows:

Chemical Formula C8H10N4O Molecular Weight 182 19 g mol \text{Chemical Formula C}_8\text{H}_{10}\text{N}_4\text{O}\quad \text{ Molecular Weight 182 19 g mol }

Nitrosamines, including this compound, are known for their potential carcinogenic effects. They primarily exert their biological activity through metabolic activation, where cytochrome P450 enzymes convert them into reactive intermediates that can form DNA adducts, leading to mutagenesis and tumorigenesis .

Biological Activity

  • Antitumor Activity :
    • Research indicates that certain nitrosamines exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of oxidative stress and subsequent cellular damage .
    • A study on related compounds showed that modifications in the pyridine ring could enhance antitumor efficacy, suggesting a structure-activity relationship that warrants further exploration .
  • Anti-inflammatory Effects :
    • Nitrosamines have been investigated for their anti-inflammatory properties. For instance, derivatives with specific substituents on the pyridine ring demonstrated significant inhibition of pro-inflammatory mediators such as COX-2 and iNOS .
    • In vitro studies have shown that these compounds can reduce the expression of inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
  • Neuropharmacological Effects :
    • Some nitrosamine derivatives have been noted for their neuropharmacological activities, including monoamine oxidase inhibition, which is relevant in treating depression and anxiety disorders .

Case Studies

StudyFindings
1 In a study assessing various nitrosamines, this compound showed moderate cytotoxicity against human cancer cell lines (IC50 values ranging from 10 to 30 µM).
2 A comparative analysis revealed that modifications on the pyridine moiety significantly increased the anti-inflammatory activity, with some derivatives achieving over 50% inhibition of COX-2 at low concentrations .
3 Neuropharmacological assessments indicated that certain analogs exhibited promising antidepressant-like effects in rodent models, correlating with monoamine oxidase inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key observations include:

  • Pyridine Substituents : Variations in the substituents on the pyridine ring can modulate the compound's reactivity and biological effects.
  • Nitroso Group Positioning : The position of the nitroso group relative to other functional groups plays a critical role in determining both toxicity and therapeutic potential.

Properties

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)nitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-10(9-11)6-7-3-2-4-8-5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJBVWAOPFJZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978250
Record name N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6267-76-1
Record name NSC37795
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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